
4-(pyridin-2-ylmethyl)aniline Dihydrochloride
Vue d'ensemble
Description
4-(pyridin-2-ylmethyl)aniline Dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The molecular weight of 4-(pyridin-2-ylmethyl)aniline Dihydrochloride is 257.16 . The linear formula for this compound is C12H14Cl2N2 .Physical And Chemical Properties Analysis
4-(pyridin-2-ylmethyl)aniline Dihydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
4-(pyridin-2-ylmethyl)aniline dihydrochloride has been explored for its potential in organic synthesis, particularly in the formation of complex organic compounds. The compound's utility is highlighted in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has focused on the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted pyrano and hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This demonstrates the compound's versatility in facilitating complex organic transformations, contributing significantly to the development of lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Chemical and Biological Properties of Pyridine Derivatives
The chemical and biological properties of pyridine derivatives, including 4-(pyridin-2-ylmethyl)aniline dihydrochloride, have been a focal point of study due to their significant heterocyclic compounds. These derivatives exhibit a range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. Moreover, they serve as highly effective chemosensors for the determination of various species. The versatility of pyridine derivatives in medicinal applications and analytical chemistry underscores their importance in the design of biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Synthesis and Structural Diversity of Metal Complexes
Research into 4-(pyridin-2-ylmethyl)aniline dihydrochloride also extends to its role in the synthesis and structural diversity of metal complexes. Studies have illustrated the compound's ability to form stable complexes with metals, leading to the discovery of materials with unique structural types and potential applications in catalysis, photon-based electronics, and as models for studying photoreactions of nitro-based caged compounds. This reflects the compound's contribution to enhancing the understanding of metal-ligand interactions and the development of novel materials with desirable physical and chemical properties (Horikoshi & Mochida, 2006).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . These statements indicate that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
4-(pyridin-2-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXAJYVBYLQVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



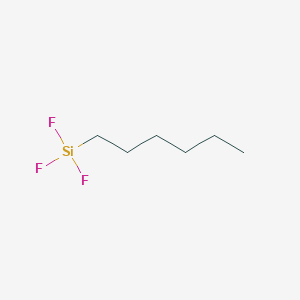
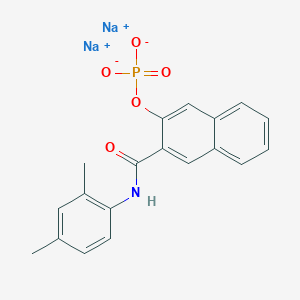

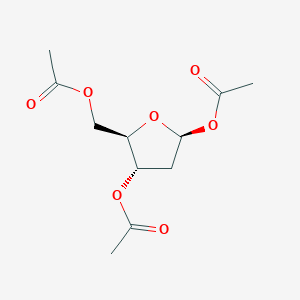

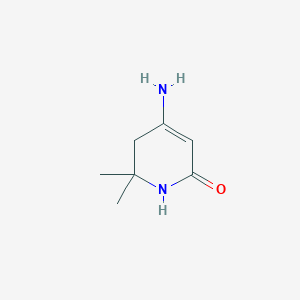
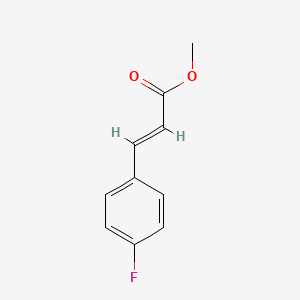
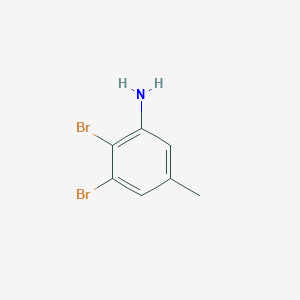
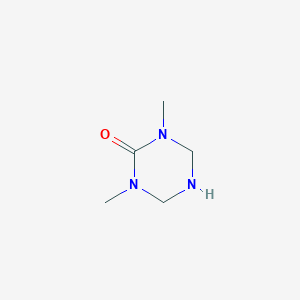
![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)

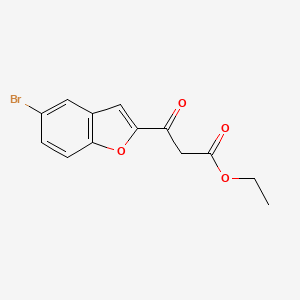

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)